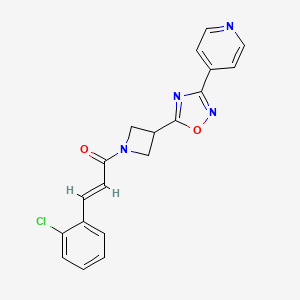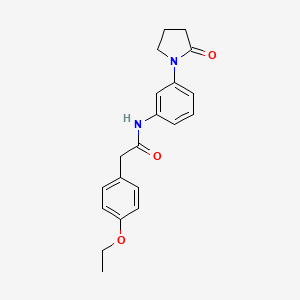
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate is a chemical compound that has gained attention in the scientific community due to its potential uses in various fields, such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate is not fully understood, but it is believed to interact with specific targets in cells, leading to various biological effects. In the case of anti-inflammatory and anti-cancer activity, it has been suggested that (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate may inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the size of tumors in animal models. However, more research is needed to fully understand its effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate in lab experiments is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as a tool for investigating the biological mechanisms underlying inflammation and cancer progression. However, one limitation is that more research is needed to fully understand its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for research on (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health.
In conclusion, (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate is a chemical compound with potential uses in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and effects on human health.
Synthesemethoden
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate can be synthesized through a multistep process involving the reaction of different chemical reagents. One such method involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, followed by the reaction of the resulting product with chloroacetyl chloride and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate has been investigated for its potential use in various fields of scientific research. In the field of pharmaceuticals, it has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agrochemicals, it has been researched for its potential as a pesticide and herbicide. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8-4-10-9(13-8)5-12-7(3)11/h4,6H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMITSYDNRCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)


![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)
![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)
![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)
![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)